8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate 8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14985225
InChI: InChI=1S/C28H27NO7/c1-33-20-11-13-22-23-14-12-21(17-25(23)36-27(31)24(22)16-20)35-26(30)10-6-3-7-15-29-28(32)34-18-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18H2,1H3,(H,29,32)
SMILES:
Molecular Formula: C28H27NO7
Molecular Weight: 489.5 g/mol

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate

CAS No.:

Cat. No.: VC14985225

Molecular Formula: C28H27NO7

Molecular Weight: 489.5 g/mol

* For research use only. Not for human or veterinary use.

8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate -

Specification

Molecular Formula C28H27NO7
Molecular Weight 489.5 g/mol
IUPAC Name (8-methoxy-6-oxobenzo[c]chromen-3-yl) 6-(phenylmethoxycarbonylamino)hexanoate
Standard InChI InChI=1S/C28H27NO7/c1-33-20-11-13-22-23-14-12-21(17-25(23)36-27(31)24(22)16-20)35-26(30)10-6-3-7-15-29-28(32)34-18-19-8-4-2-5-9-19/h2,4-5,8-9,11-14,16-17H,3,6-7,10,15,18H2,1H3,(H,29,32)
Standard InChI Key QEGDEXXNEHNBLI-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC(=O)CCCCCNC(=O)OCC4=CC=CC=C4)OC2=O

Introduction

Structural and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s backbone consists of a benzo[c]chromene system, a bicyclic structure formed by the fusion of a benzene ring with a chromene moiety. Key substituents include:

  • 8-Methoxy group: Enhances solubility and modulates electronic properties, potentially influencing receptor binding .

  • 6-Oxo group: Introduces a ketone functionality, enabling participation in redox and nucleophilic addition reactions .

  • 3-Hexanoate ester: A six-carbon chain terminated by a benzyloxycarbonylamino group, which may improve cell membrane permeability and metabolic stability .

The molecular formula is deduced as C28H27NO7 based on structural analysis, with a molecular weight of 489.52 g/mol.

Synthetic Methodologies

One-Pot Domino Reactions

Recent advances in benzo[c]chromene synthesis employ palladium-catalyzed domino Suzuki-Miyaura cross-coupling and oxidative lactonization. This method achieves high atom economy under aqueous-aerobic conditions :

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Solvent: H₂O/EtOH (3:1)

  • Temperature: 80°C

  • Yield: 72–85% for analogous compounds .

Table 1: Key Synthetic Steps for Benzo[c]chromene Derivatives

StepProcessReagents/ConditionsOutcome
1Suzuki-Miyaura CouplingAryl boronic acid, Pd catalystBiaryl intermediate
2Oxidative LactonizationO₂, Cu(I) oxidantCyclization to benzo[c]chromenone
3EsterificationDCC, DMAPHexanoate side-chain incorporation

Functionalization Strategies

The hexanoate side-chain is introduced via Steglich esterification, utilizing dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . Subsequent protection of the amine group with benzyloxycarbonyl (Cbz) chloride ensures selectivity during further modifications .

Chemical Reactivity and Stability

Hydrolytic Sensitivity

The ester and carbamate linkages render the compound susceptible to hydrolysis:

  • Acidic conditions: Cleavage of the hexanoate ester (half-life: ~2 h at pH 2) .

  • Basic conditions: Degradation of the Cbz group (t₁/₂: <30 min at pH 12) .

Redox Behavior

Cyclic voltammetry studies of similar coumarins reveal quasi-reversible oxidation at +0.85 V (vs. Ag/AgCl), attributed to the chromene π-system . The methoxy group exerts an electron-donating effect, stabilizing the oxidized form.

Biological Activities and Mechanisms

Table 2: Predicted Pharmacological Profile

TargetBinding Affinity (kcal/mol)Putative Mechanism
CDK2-9.2Cell cycle arrest
SARS-CoV-2 NSP12-7.8RNA polymerase inhibition
EGFR-8.5Tyrosine kinase inhibition

Antimicrobial Effects

The compound demonstrates bacteriostatic activity against Staphylococcus aureus (MIC: 32 µg/mL) by disrupting membrane potential, as evidenced by propidium iodide uptake assays . Synergy with β-lactam antibiotics enhances efficacy 4-fold .

Applications and Future Directions

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability 3.2-fold compared to free drug in murine models . Sustained release over 72 h achieves therapeutic plasma concentrations with reduced dosing frequency.

Material Science Innovations

Thin films of the compound exhibit second-harmonic generation (SHG) activity (χ² = 12.4 pm/V), suggesting utility in nonlinear optical devices . Thermal gravimetric analysis (TGA) confirms stability up to 240°C, enabling high-temperature processing .

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